molecular formula C12H12O2 B14344080 2(5H)-Furanone, 5-ethyl-3-phenyl- CAS No. 94818-36-7

2(5H)-Furanone, 5-ethyl-3-phenyl-

Cat. No.: B14344080
CAS No.: 94818-36-7
M. Wt: 188.22 g/mol
InChI Key: DBOQEAFTBOIUGS-UHFFFAOYSA-N
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Description

Classification and Structural Context of 2(5H)-Furanone Derivatives

2(5H)-Furanones, also known as γ-crotonolactones or butenolides, are a class of organic compounds characterized by a five-membered lactone ring containing a double bond. unipi.it Their core structure is a furanone ring, which is a five-membered ring containing an oxygen atom and a carbonyl group. ontosight.ai The designation "2(5H)" indicates that the carbonyl group is at position 2 and the hydrogen is at position 5 of the furanone ring.

The diversity of the 2(5H)-furanone class arises from the variety of substituents that can be attached to the carbon atoms of the ring. These substituents significantly influence the molecule's chemical and physical properties, as well as its biological activity. For instance, the presence of a phenylpropyl side chain can increase lipophilicity, potentially affecting its interaction with biological membranes. ontosight.ai Furanone derivatives have been explored for a range of biological activities, including antimicrobial and anti-inflammatory effects. ontosight.aiontosight.ai

The specific compound, 2(5H)-Furanone, 5-ethyl-3-phenyl-, features an ethyl group at the 5-position and a phenyl group at the 3-position of the furanone ring. This substitution pattern defines its unique place within the vast family of furanone derivatives.

Historical Trajectories of Research on the 2(5H)-Furanone Scaffold

Research into 2(5H)-furanones has a rich history, driven by their discovery in natural sources and their utility as synthetic intermediates. researchgate.net Over the past several decades, interest in these compounds has grown substantially, leading to a remarkable expansion in their chemistry. unipi.it This interest is largely due to the fact that the 2(5H)-furanone nucleus is a core component of many biologically active natural products. unipi.itresearchgate.net

Early studies often focused on the isolation and structural elucidation of naturally occurring furanones. As synthetic methodologies advanced, chemists developed numerous ways to construct the 2(5H)-furanone ring and introduce a wide array of substituents. This has allowed for the creation of extensive libraries of furanone derivatives for biological screening and other applications. Comparative studies between different isomers, such as 2(3H)- and 2(5H)-furanones, have also been a subject of investigation, revealing differences in their stability and reactivity. epa.hubibliomed.org

Contemporary Significance of γ-Lactones in Chemical Science

γ-Lactones, the broader class to which 2(5H)-furanones belong, are of significant contemporary importance in chemical science. They are recognized for their diverse biological activities and their role as versatile building blocks in organic synthesis. Many natural products with important pharmacological properties contain a γ-lactone moiety.

In the realm of materials science, γ-lactones are being explored as monomers for the synthesis of biodegradable polyesters. Their pleasant sensory properties also make them valuable components in the flavor and fragrance industry. ontosight.ai For example, 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone is a key aroma contributor in roasted coffee and is also found in various fruits. sigmaaldrich.com

The reactivity of the γ-lactone ring, particularly the α,β-unsaturated system present in 2(5H)-furanones, allows for a variety of chemical transformations, making them valuable precursors for the synthesis of more complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94818-36-7

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2-ethyl-4-phenyl-2H-furan-5-one

InChI

InChI=1S/C12H12O2/c1-2-10-8-11(12(13)14-10)9-6-4-3-5-7-9/h3-8,10H,2H2,1H3

InChI Key

DBOQEAFTBOIUGS-UHFFFAOYSA-N

Canonical SMILES

CCC1C=C(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 5h Furanone, 5 Ethyl 3 Phenyl and Analogs

Established Routes to the 2(5H)-Furanone Ring System

The construction of the core 2(5H)-furanone ring can be achieved through several reliable synthetic pathways, primarily involving condensation reactions and various cyclization strategies.

Perkin Reaction and Related Condensation Approaches

While the classic Perkin reaction, involving the condensation of an aromatic aldehyde with an acid anhydride, is a cornerstone for synthesizing cinnamic acids, related condensation strategies are pivotal for building the 2(5H)-furanone skeleton. organicreactions.org Modern adaptations, particularly aldol-type condensations, provide a direct and powerful route to substituted furanones.

A notable one-pot annulation method involves a crossed titanium-direct aldol (B89426) addition followed by an acid-induced cyclocondensation. scispace.com This approach utilizes a titanium tetrachloride (TiCl₄)-mediated reaction between a ketone and an α-ketoester or its equivalent. For instance, the reaction of propiophenone (B1677668) derivatives with 1,1-dimethoxypropan-2-one in the presence of TiCl₄ can directly yield 3,4-dimethyl-5-phenyl-2(5H)-furanone analogs. scispace.com The reaction first proceeds through a Ti-direct aldol addition to form an aldol adduct, which then undergoes an acid-induced cyclization and dehydration to furnish the furanone ring. scispace.com This method is advantageous due to its use of commercially available starting materials and straightforward reaction conditions. scispace.com

Table 1: Synthesis of 2(5H)-Furanones via Ti-Mediated Aldol Addition and Cyclization

Entry Ketone Aldol Acceptor Product Yield (%)
1 p-Bromopropiophenone 1,1-Dimethoxyacetone 5-(4-Bromophenyl)-3,4-dimethyl-2(5H)-furanone 64
2 m-Bromopropiophenone 1,1-Dimethoxyacetone 5-(3-Bromophenyl)-3,4-dimethyl-2(5H)-furanone N/A
3 p-Bromoacetophenone 1,1-Dimethoxyacetone 5-(4-Bromophenyl)-3-methyl-2(5H)-furanone 59

Data sourced from a study on one-pot furanone annulation. scispace.com

Cyclization Strategies for γ-Lactone Formation

The formation of the γ-lactone ring is the key step in many 2(5H)-furanone syntheses. Various cyclization strategies have been developed, often starting from linear precursors that are induced to ring-close.

Intramolecular Cyclization of Keto Acids and Alcohols: The cyclization of γ-keto acids is a fundamental method for preparing γ-lactones. nih.gov More advanced strategies include the BF₃-catalyzed annulation of keto acids with alkynes, which provides highly functionalized γ-hydroxybutenolides with 100% atom efficiency. researchgate.net Similarly, gold-catalyzed cycloisomerization of homopropargyl alcohols can lead to γ-lactones. organic-chemistry.org

Oxidative Cyclization: Oxidation of furan (B31954) derivatives presents an effective route. Furfural (B47365) can be oxidized using reagents like hydrogen peroxide with a formic acid catalyst to yield 2(5H)-furanone. researchgate.netorgsyn.org A greener approach involves the photo-oxidation of furfural to 5-hydroxy-2(5H)-furanone, which serves as a versatile intermediate. unipi.it More recently, an electrocatalytic oxidation of furfural to 5-hydroxy-2(5H)-furanone has been developed using metal chalcogenides like CuS as catalysts and water as the oxygen source. rsc.org

Halolactonization and Related Reactions: The reaction of allenoic acids can undergo halolactonization followed by cross-coupling reactions to produce 4-aryl-2(5H)-furanones. unipi.it Another method involves the bromination of an existing 2(5H)-furanone followed by an elimination reaction to introduce unsaturation or functionalize the ring. unipi.it

Ring-Opening and Recyclization: An innovative method involves the phosphine-catalyzed ring-opening of functionalized hydroxymethylcyclopropenones. This forms a reactive ketene (B1206846) ylide intermediate that can be trapped by a pendant hydroxy group to afford the butenolide scaffold. researchgate.net

Asymmetric Synthesis of Chiral 2(5H)-Furanone Derivatives

The synthesis of enantiomerically pure furanone derivatives is of high importance, leading to the development of several asymmetric strategies.

Chiral Auxiliary-Mediated Transformations

The use of chiral auxiliaries allows for diastereoselective reactions, where the chiral auxiliary can be removed after establishing the desired stereocenter. Natural products like terpenes are commonly employed for this purpose.

A robust method involves the reaction of mucochloric or mucobromic acid with a chiral alcohol, such as (-)-l-menthol or (-)-l-borneol, to form 5-alkoxy-2(5H)-furanones as a mixture of diastereomers at the C5 position. nih.govnih.gov These diastereomers can often be separated by recrystallization. The chiral auxiliary at the C5 position then directs subsequent reactions. For example, diastereoselective 1,4-addition of thiols to 5-menthyloxy-2(5H)-furanones proceeds with high stereocontrol, allowing for the synthesis of new homochiral C4-synthons. psu.edu

Table 2: Diastereoselective Synthesis Using Chiral Auxiliaries

Precursor Chiral Auxiliary Reaction Outcome
Mucochloric Acid l-Menthol (B7771125) Acid-catalyzed reaction (S)-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-3,4-dichloro-2(5H)-furanone
Mucochloric Acid l-Borneol Acid-catalyzed reaction Chiral 5-bornyloxy-2(5H)-furanone derivative
5-Hydroxy-2(5H)-furanone l-Menthol Acetalization Enantiomerically pure 5-menthyloxy-2(5H)-butenolides (after crystallization)

Data compiled from studies on chiral furanone synthesis. nih.govpsu.edu

Organocatalytic Enantioselective Methodologies

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. Cinchona alkaloids and their derivatives are particularly effective catalysts for reactions involving 2(5H)-furanones.

The kinetic resolution of racemic 5-methoxy-2(5H)-furanone can be achieved through the cinchonidine-catalyzed addition of thiophenol. psu.edu Furthermore, organocatalytic asymmetric direct vinylogous aldol reactions of 2(5H)-furanone provide access to enantiomerically enriched 5-substituted derivatives. medchemexpress.com A notable strategy involves the α,β,γ-functionalization of 5-alkylidenefuran-2(5H)-ones through a cascade reaction with 2-mercaptocarbonyl compounds. This reaction, catalyzed by a bifunctional catalyst derived from cinchona alkaloids, proceeds via a sequence of thia-Michael/aldol/oxa-Michael reactions to construct complex polycyclic architectures with excellent enantioselectivity. nih.govresearchgate.net

Transition Metal-Catalyzed Asymmetric Reactions

Transition metals are widely used to catalyze a variety of transformations for furanone synthesis and functionalization, including cross-coupling and cyclization reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are effective for introducing aryl or other substituents onto the furanone ring. scispace.comunipi.it For example, 3,4-dibromo-2(5H)-furanone can be regioselectively monoarylated at the C4 position via a Pd-catalyzed reaction with aryl(trialkyl)stannanes. unipi.it Similarly, 5-(4-bromophenyl)-furan-2(5H)-ones can undergo Suzuki-Miyaura coupling with arylboronic acids to yield biphenyl-substituted furanones. scispace.com

For asymmetric synthesis, copper(I) complexes with chiral ligands have been used to catalyze the isomerization of β,γ-butenolides to α,β-butenolides with high enantiomeric excess. researchgate.net Gold catalysts have also proven effective in the cyclization of various functionalized acetylenic acids to yield γ-lactones. organic-chemistry.org

Table 3: Examples of Transition Metal-Catalyzed Reactions in Furanone Synthesis

Reaction Type Catalyst System Substrate Product Ref.
Suzuki-Miyaura Coupling Pd(OAc)₂/PPh₃/K₂CO₃ 5-(4-Bromophenyl)-3,4-dimethyl-2(5H)-furanone 5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-3,4-dimethyl-2(5H)-furanone scispace.com
Stille Coupling Pd₂(dba)₃/AsPh₃ 3,4-Dibromo-2(5H)-furanone 4-Aryl-3-bromo-2(5H)-furanone unipi.it
Asymmetric Isomerization Cu(I)-Chiral Phosphine (B1218219) Ligand β,γ-Butenolide α,β-Butenolide (≥96% ee) researchgate.net
Copper-Catalyzed Conjugate Additions

Copper-catalyzed reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 2(5H)-furanone synthesis, copper-catalyzed conjugate addition reactions are particularly noteworthy. These reactions typically involve the addition of a nucleophile to the β-position of an α,β-unsaturated carbonyl compound.

A notable application of this methodology is the asymmetric conjugate addition of organoaluminum reagents to unsaturated keto esters, which provides a highly chemo-, enantio-, and regioselective route to butenolides bearing an α-chiral quaternary stereogenic center. thieme-connect.com This approach has been successfully applied to a variety of benzyl (B1604629) keto esters, demonstrating compatibility with both electron-withdrawing and electron-donating groups, and achieving high enantioselectivities. thieme-connect.com The resulting furanones can be further transformed into various functionalized scaffolds. thieme-connect.com

Another significant copper-catalyzed approach involves the radical addition of acetophenones to electron-deficient alkynes. organic-chemistry.org This method utilizes a copper(I) salt catalyst, such as CuBr·Me₂S, with an oxidant like di-tert-butyl peroxide (DTBP), to achieve direct C(sp³)-H bond functionalization. organic-chemistry.org The reaction proceeds via a radical pathway, leading to the formation of multisubstituted furans. organic-chemistry.org While this method has shown broad functional group tolerance on the acetophenone (B1666503) and alkyne components, it is more effective with electron-deficient alkynes. organic-chemistry.org

Furthermore, copper-catalyzed sulfenylation and selenylation of 2,3-allenoic acids have been developed, affording 4-sulfenylated and 4-selenylated butenolides through tandem radical addition/intramolecular cyclization processes. researchgate.net

Table 1: Examples of Copper-Catalyzed Reactions for Furanone Synthesis

Catalyst/ReagentSubstratesProduct TypeKey Features
Cu(OAc)₂, Ligand, R₃AlUnsaturated keto estersα,α-Disubstituted furanonesHigh enantioselectivity and regioselectivity. thieme-connect.com
CuBr·Me₂S, DTBPAcetophenones, electron-deficient alkynesMultisubstituted furansDirect C(sp³)-H bond functionalization via a radical pathway. organic-chemistry.org
Copper Catalyst2,3-Allenoic acids, disulfides/diselenides4-Sulfenylated/4-selenylated butenolidesTandem radical addition and intramolecular cyclization. researchgate.net
Palladium-Catalyzed Approaches

Palladium catalysis has become indispensable in modern organic synthesis, and its application to the synthesis of 2(5H)-furanones is well-documented. A variety of palladium-catalyzed reactions, including cross-coupling, cyclocarbonylation, and cyclization, have been employed to construct the furanone ring system with high efficiency and selectivity.

One of the most versatile methods is the palladium-catalyzed cross-coupling reaction of a pre-functionalized furanone core with various coupling partners. For instance, 4-tosyl-2(5H)-furanone, which is stable and readily prepared, undergoes efficient Suzuki-Miyaura cross-coupling with a wide range of boronic acids. researchgate.netorganic-chemistry.orgfigshare.com This reaction, typically catalyzed by a palladium complex such as PdCl₂(PPh₃)₂, provides a facile route to 4-substituted 2(5H)-furanones. organic-chemistry.org The use of 4-tosyl-2(5H)-furanone offers advantages over the corresponding triflate, including greater stability and lower cost. organic-chemistry.org

Palladium-catalyzed cyclocarbonylation of alkynols represents another powerful strategy for the synthesis of 2(5H)-furanones. acs.org This reaction involves the direct carbonylation of terminal and internal alkynols in the presence of a palladium catalyst, such as Pd₂(dba)₃·CHCl₃, and a phosphine ligand. acs.org The reaction proceeds in good to excellent yields and tolerates a variety of functional groups on the alkynol substrate. acs.org The proposed mechanism involves the formation of an allenylpalladium intermediate. acs.org

Furthermore, palladium-catalyzed cyclization of 2,3- or 3,4-allenols can lead to the formation of 3-chloromethyl-2(5H)-furanones. acs.org

Table 2: Overview of Palladium-Catalyzed Syntheses of 2(5H)-Furanones

Reaction TypeCatalyst SystemStarting MaterialsProduct
Cross-CouplingPdCl₂(PPh₃)₂ / KF4-Tosyl-2(5H)-furanone, Boronic acids4-Substituted 2(5H)-furanones organic-chemistry.org
CyclocarbonylationPd₂(dba)₃·CHCl₃ / dppbTerminal and internal alkynolsSubstituted 2(5H)-furanones acs.org
ChlorocyclocarbonylationPdCl₂2,3- or 3,4-Allenols3-Chloromethyl-2(5H)-furanones acs.org
Gold-Catalyzed Cyclizations

Gold catalysis has gained prominence in recent years for its ability to activate alkynes and allenes toward nucleophilic attack, enabling a variety of powerful cyclization reactions. In the synthesis of furanones, gold catalysts facilitate the efficient construction of the heterocyclic ring under mild conditions.

Gold(III) catalysts, such as AuCl₃, have been shown to effectively catalyze the cyclization of 2-oxo-3-butynoic esters with various nucleophiles to produce substituted 3(2H)-furanones. nih.gov This method provides a straightforward and efficient route to these compounds. nih.gov Similarly, gold(I) complexes, often in combination with a silver co-catalyst, can catalyze the cycloisomerization of vinyl allenes to yield highly functionalized cyclopentadienes, which can be precursors to furanone-like structures. capes.gov.br

The mechanism of these gold-catalyzed cyclizations often involves the coordination of the gold catalyst to the alkyne or allene, which increases its electrophilicity and facilitates intramolecular attack by a nucleophile. This is followed by protodeauration or other terminating steps to regenerate the catalyst and afford the furanone product.

Table 3: Gold-Catalyzed Cyclization Reactions for Furanone Synthesis

CatalystSubstratesProduct TypeKey Features
AuCl₃2-Oxo-3-butynoic esters, NucleophilesSubstituted 3(2H)-furanonesEfficient and straightforward route under mild conditions. nih.gov
[Ph₃PAuCl]/AgSbF₆Vinyl allenesFunctionalized cyclopentadienesHigh yields and regioselectivity. capes.gov.br
PtCl₂Alkynes with various R³ groupsSubstituted 3(2H)-furanonesDomino reaction involving heterocyclization and 1,2-alkyl migration. researchgate.net

Regioselective and Stereoselective Functionalization Strategies

The development of regioselective and stereoselective methods for the functionalization of the 2(5H)-furanone scaffold is crucial for the synthesis of complex natural products and their analogs. These strategies allow for the precise introduction of substituents at specific positions of the furanone ring, controlling the spatial arrangement of atoms.

Oxidative Cyclization Reactions

Oxidative cyclization reactions provide a direct and atom-economical approach to the synthesis of 2(5H)-furanones from acyclic precursors. These reactions often involve the use of an oxidizing agent to promote the formation of the heterocyclic ring.

A prominent example is the oxidation of furfural to 5-hydroxy-2(5H)-furanone. researchgate.netrsc.org This transformation can be achieved using various oxidizing systems, including hydrogen peroxide in the presence of an acid catalyst or a titanium silicate (B1173343) molecular sieve. rsc.orgrsc.org The resulting 5-hydroxy-2(5H)-furanone is a versatile intermediate that can be further elaborated. chemrxiv.org

Another approach involves the oxidative ring expansion of 4-hydroxy-2-cyclobutenones to afford 2(5H)-furanones. researchgate.net Furthermore, the oxidation of thioether derivatives of 2(5H)-furanones can lead to the formation of the corresponding sulfoxides and sulfones, which are themselves of interest for their biological activities. nih.gov For instance, the oxidation of arylthio-substituted furanones with reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid yields sulfoxides, and further oxidation can produce sulfones. nih.govresearchgate.net

Multi-Component Reaction Design for Substituted 2(5H)-Furanones

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. The design of MCRs for the synthesis of substituted 2(5H)-furanones allows for the rapid generation of molecular diversity.

A copper(II)-catalyzed three-component reaction of 2,3-allenoic acids, sulfur dioxide, and aryldiazonium tetrafluoroborates has been developed to produce 4-sulfonylated furan-2(5H)-ones in good yields under mild conditions. researchgate.net This transformation proceeds through a radical process initiated by the addition of an arylsulfonyl radical to the central carbon of the allenoic acid. researchgate.net

Another example is the one-pot, three-component synthesis of N-aryl dithiocarbamate (B8719985) derivatives, which can then be used in conjugate addition reactions with 2(5H)-furanones to introduce sulfur-containing substituents. researchgate.net

Electrocatalytic and Photocatalytic Synthesis

Electrocatalysis and photocatalysis represent green and sustainable approaches to chemical synthesis, often allowing for reactions to be carried out under mild conditions without the need for harsh reagents.

An electrocatalytic method for the oxidation of furfural to 5-hydroxy-2(5H)-furanone (HFO) has been developed. rsc.org This process uses water as the oxygen source and a metal chalcogenide, such as CuS nanosheets, as the electrocatalyst, achieving high selectivity and conversion. researchgate.netrsc.org The proposed mechanism involves C-C bond cleavage, ring opening, oxidation, and intramolecular isomerization. rsc.org

Photocatalysis has also been employed for the synthesis and functionalization of furanones. For instance, a novel method for the oxidative dehalogenation of brominated heterocycles using LED irradiation in the presence of an organic photocatalyst and aerial oxygen has been developed. eventsair.com This approach can be extended to a halogen-shuffling reaction to produce densely functionalized halogenated building blocks. eventsair.com Furthermore, photo-electrocatalytic methods are being explored for the synthesis of valuable furan derivatives from biomass. dntb.gov.ua

Synthesis of Specific Substituent Patterns Relevant to 5-ethyl-3-phenyl-2(5H)-Furanone

The construction of the 5-ethyl-3-phenyl-2(5H)-furanone molecule relies on the sequential or convergent assembly of its core components. Key to this is the controlled introduction of the ethyl group at the C5 position and the phenyl group at the C3 position.

The substituent at the C5 position of the 2(5H)-furanone ring significantly influences its chemical and biological properties. Various methods have been developed to introduce both alkyl and aryl groups at this position.

One prominent method for 5-aryl substitution involves the use of mucohalic acids, such as mucochloric or mucobromic acid, which serve as versatile starting materials. These compounds can undergo electrophilic substitution reactions with aromatic compounds under Friedel-Crafts conditions to yield 5-arylated 2(5H)-furanones. For instance, the reaction of the aldehyde form of mucohalogen acids with arenes furnishes 5-aryl-3,4-dihalo-2(5H)-furanones. nih.gov

Another approach involves the acid-catalyzed reaction of mucochloric or mucobromic acid with alcohols to form 5-alkoxy-3,4-dihalo-2(5H)-furanones. nih.gov While this method introduces an alkoxy group, it highlights the reactivity of the C5 position.

For the introduction of 5-alkyl groups , such as the ethyl group in the target molecule, a common strategy involves the cyclization of γ-keto acids or their ester derivatives. The nature of the substituent at the gamma carbon of the keto acid will determine the substituent at the C5 position of the resulting furanone. The synthesis of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, an important flavor compound, provides insight into routes for C5-alkylation, although the C3 substituent is different from our target molecule. researchgate.netfemaflavor.org

A general and powerful method for C-C bond formation at the C5 position is the Mukaiyama aldol reaction. This reaction can be applied to 3,4-dihalo-5-hydroxy-2(5H)-furanones (the cyclic form of mucohalic acids) with silylated enol ethers, catalyzed by Lewis acids, to achieve C5-alkylation.

Starting Material Reagent Conditions Product Reference
Mucochloric acidBenzeneAlCl₃5-Phenyl-3,4-dichloro-2(5H)-furanone nih.gov
γ-Ketohexanoic acidAcid catalystHeat5-Ethyl-2(5H)-furanoneN/A
3,4-Dichloro-5-hydroxy-2(5H)-furanoneSilyl enol ether of propanalLewis Acid (e.g., ZnCl₂)5-(1-Hydroxypropyl)-3,4-dichloro-2(5H)-furanoneN/A

This table presents representative examples of reactions for C5 substitution. Conditions and yields may vary based on specific substrates and catalysts.

The introduction of an aryl group at the C3 position of the 2(5H)-furanone ring is a critical step in the synthesis of the target compound. Most synthetic strategies construct the furanone ring with the 3-aryl substituent already incorporated into one of the precursors, rather than arylating a pre-formed furanone ring.

A convenient one-pot synthesis allows for the preparation of 3-aryl-4-methyl-2(5H)-furanones from the corresponding phenylacetic acid derivatives and chloroacetone. tandfonline.com This method provides a straightforward route to furanones with an aryl group at the C3 position.

Another effective strategy involves the cyclization of suitably substituted precursors. For example, densely substituted furans can be prepared from the reaction of (E)-ethyl 3-aryl-2-cyanoacrylates and ethyl glycinate (B8599266) hydrochloride. semanticscholar.org This reaction proceeds under mild conditions and tolerates a variety of substituents on the phenyl ring.

The condensation of benzoin (B196080) with ethyl cyanoacetate (B8463686) is another classical method that yields a 3-cyano-4,5-diphenyl-2(5H)-furanone, demonstrating the formation of a C3-substituted furanone ring through cyclization of acyclic precursors. epa.hu

Modern catalytic methods also provide access to 3-aryl furanones. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, represent a powerful, albeit less commonly reported, strategy. This would involve the coupling of a 3-halo-2(5H)-furanone with an appropriate organoboron or organotin reagent. While direct examples for 3-phenyl-2(5H)-furanone are scarce in the literature, this remains a viable and versatile approach. Rhodium-catalyzed transformations of diazo compounds also offer a sophisticated route to highly substituted furanones. rsc.orgnih.gov

Method Precursors Key Reagents/Catalysts Product Type Reference
One-Pot SynthesisPhenylacetic acid, ChloroacetoneBase3-Aryl-4-methyl-2(5H)-furanone tandfonline.com
Cyclization(E)-Ethyl 3-aryl-2-cyanoacrylate, Ethyl glycinate HClDBU, H₂ODiethyl 5-amino-3-aryl-furan-2,4-dicarboxylate semanticscholar.org
CondensationBenzoin, Ethyl cyanoacetateEthoxide ion3-Cyano-4,5-diphenyl-2(5H)-furanone epa.hu
Rhodium CatalysisDiazo compoundsRh₂(OAc)₄Substituted furanones rsc.orgnih.gov

This table summarizes key strategies for introducing a C3-aryl substituent.

Halogenated 2(5H)-furanones are not only important intermediates for further functionalization via cross-coupling reactions but also exhibit significant biological activities themselves.

The most direct method to obtain halogenated furanones is to start with halogenated precursors. Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) and mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) are ideal starting materials, providing a furanone ring with halogens at both the C3 and C4 positions. nih.gov These halogens can be selectively substituted to build molecular complexity. For instance, the reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with thiols proceeds with high regioselectivity to afford 4-thiosubstituted products, leaving the C3-halogen available for other transformations. nih.gov

For the selective introduction of a halogen onto a pre-existing furanone ring, electrophilic halogenation is the method of choice. For instance, the iodocyclization of 2-alkynyl-2-silyloxy carbonyl compounds in the presence of N-iodosuccinimide (NIS) can produce 4-iodo-3-furanones. organic-chemistry.org This highlights a method for introducing iodine, a versatile halogen for palladium-catalyzed cross-coupling reactions, at the C4 position.

Objective Starting Material Reagent/Method Product Reference
Access C3/C4 Halogenated CoreFurfuralMnO₂, HClMucochloric AcidN/A
Regioselective Substitution5-Alkoxy-3,4-dichloro-2(5H)-furanoneAryl thiol, Et₃N5-Alkoxy-3-chloro-4-(arylthio)-2(5H)-furanone nih.gov
C4-Iodination2-Alkynyl-2-silyloxy carbonyl compoundN-Iodosuccinimide (NIS)4-Iodo-3(2H)-furanone organic-chemistry.org

This table illustrates methods for obtaining and utilizing halogenated furanones.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-ethyl-3-phenyl-2(5H)-furanone by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, 3-chloro-4-((4-ethylphenyl)sulfonyl)-5-methoxyfuran-2(5H)-one, the ethyl group protons appear as a triplet at approximately 1.35 ppm (CH₃) and a quartet around 2.93 ppm (CH₂). amazonaws.com The phenyl group protons typically exhibit signals in the aromatic region, between 7.0 and 8.0 ppm. amazonaws.com For 4,5-diphenyl-3-(1-H-tetrazol-5-yl)-2(5H)-furanone, the proton at the C5 position (CHPh) is observed as a singlet at 6.13 ppm. epa.hu

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework. For a similar furanone structure, the carbons of the ethyl group are found at approximately 14.9 ppm (CH₃) and 29.1 ppm (CH₂). amazonaws.com The phenyl group carbons typically resonate in the range of 125-135 ppm. amazonaws.com The carbonyl carbon (C=O) of the lactone ring is characteristically found further downfield, often above 160 ppm. amazonaws.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 5-ethyl-3-phenyl-2(5H)-furanone Analogs

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ethyl (CH₃) ~1.35 (triplet) ~15
Ethyl (CH₂) ~2.93 (quartet) ~29
Phenyl (Ar-H) 7.0 - 8.0 (multiplet) 125 - 135
C5-H ~6.1 (singlet) -
C=O (Lactone) - >160

Note: Data is based on analogous structures and serves as an estimation. amazonaws.comepa.hu

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis (EI-MS, HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of 5-ethyl-3-phenyl-2(5H)-furanone, as well as to study its fragmentation patterns under ionization.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The fragmentation of alkylated 4-hydroxy-3(2H)-furanones has been studied, revealing characteristic loss of CO from the furanone ring. imreblank.ch For halogenated ethyl 3-phenylpropenoates, a related structure, a notable fragmentation pathway involves the loss of a halogen from the ortho position of the phenyl ring. nih.gov The mass spectrum of 5-ethyl-2(5H)-furanone shows a top peak at m/z 83 and a second highest at m/z 55. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For instance, the HRMS data for 3-chloro-4-((4-ethylphenyl)sulfonyl)-5-methoxyfuran-2(5H)-one was used to confirm its calculated elemental composition. amazonaws.com

Table 2: Key Mass Spectrometry Data for Furanone Analogs

Compound Technique Key Fragments (m/z) Reference
5-Ethyl-2(5H)-furanone GC-MS 83, 55, 27 nih.gov
4-Hydroxy-2,5-dimethyl-3(2H)-furanone GC/MS/MS Loss of CO imreblank.ch
Ethyl 3-(2-chlorophenyl)-propenoate EI-MS Loss of Cl nih.gov

Note: This table presents data from similar compounds to illustrate expected fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in 5-ethyl-3-phenyl-2(5H)-furanone. The most characteristic absorption band is that of the carbonyl group (C=O) of the α,β-unsaturated lactone ring, which typically appears in the region of 1740-1780 cm⁻¹. epa.hu The C=C double bond within the furanone ring usually shows an absorption band around 1600-1620 cm⁻¹. epa.hu The presence of the phenyl group is indicated by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for 2(5H)-Furanone Derivatives

Functional Group Wavenumber (cm⁻¹)
C=O (Lactone) 1740 - 1780
C=C (Ring) 1600 - 1620
Aromatic C-H >3000
Aromatic C=C 1450 - 1600

Data is based on known values for similar furanone structures. epa.hu

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Chromatographic Methods for Purity and Enantiomeric Excess Determination (HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of 5-ethyl-3-phenyl-2(5H)-furanone and for separating its enantiomers to determine the enantiomeric excess.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. For furanone derivatives, reversed-phase HPLC with a suitable C18 column can be used to assess purity. Chiral HPLC, employing a chiral stationary phase, is the method of choice for separating the (R)- and (S)-enantiomers of 5-ethyl-3-phenyl-2(5H)-furanone and determining the enantiomeric excess of a sample.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds like furanone derivatives. imreblank.chnist.gov The retention index (RI) of a compound is a key parameter in GC analysis. For 5-ethyl-2(5H)-furanone on a standard non-polar column, the Kovats retention index is reported as 984. nih.gov GC-MS is also instrumental in identifying impurities and by-products in a sample. researchgate.net

Table 4: Chromatographic Data for Related Furanones

Compound Method Column Type Retention Index (RI) Reference
5-Ethyl-2(5H)-furanone GC Standard non-polar 984 nih.gov
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone GC 5% Phenyl methyl silicone - nist.gov

This table provides examples of chromatographic data for related compounds.

No Specific Research Found for 2(5H)-Furanone, 5-ethyl-3-phenyl-

A comprehensive search of scientific literature and databases has revealed no specific computational chemistry or theoretical studies for the chemical compound 2(5H)-Furanone, 5-ethyl-3-phenyl-.

The search did identify computational studies on structurally related furanone derivatives, such as:

5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanone derivatives : Research on this class of compounds includes 3D-QSAR studies using CoMFA and CoMSIA to analyze their potential as selective COX-2 inhibitors. nih.govsrce.hr

5-ethyl-2(5H)-furanone : Basic chemical and physical properties are available for this compound, which lacks the 3-phenyl group. nist.govnih.govnist.gov

5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone : This flavor compound has been the subject of various analyses. nist.govsigmaaldrich.comeuropa.euresearchgate.netsigmaaldrich.comnih.gov

2(3H)-Furanone, 5-ethyl- : Data is also available for this isomer, which also lacks the phenyl substituent. epa.govnih.gov

However, none of these sources provide the specific data required to construct the requested article on 2(5H)-Furanone, 5-ethyl-3-phenyl-. The strict requirement to focus solely on this compound and adhere to the detailed outline cannot be met without available scientific data.

Therefore, the following sections of the requested article outline could not be generated:

Computational Chemistry and Theoretical Studies on 2 5h Furanone, 5 Ethyl 3 Phenyl

Quantitative Structure-Activity Relationship (QSAR) Modeling:No QSAR models, including 3D-QSAR approaches like CoMSIA or kNN-MFA, or any predictive modeling for biological activities specifically involving 2(5H)-Furanone, 5-ethyl-3-phenyl-, are available in the searched resources.

Without dedicated research on this specific molecule, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Computational Reaction Path Analysis (e.g., Artificial Force Induced Reaction Method)

Computational reaction path analysis is a powerful tool in theoretical chemistry used to elucidate the mechanisms of chemical reactions. These methods map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. Understanding the energy barriers associated with transition states allows chemists to predict reaction rates and selectivity.

One advanced technique for this purpose is the Artificial Force Induced Reaction (AFIR) method . nih.govmext.go.jpelsevierpure.com The AFIR method is an automated approach for exploring potential energy surfaces to find reaction paths between molecules. nih.govmext.go.jp It works by applying an "artificial force" to push reactants together, thereby overcoming the initial energy barriers and revealing potential reaction pathways that might not be intuitively obvious. mext.go.jpmext.go.jp This method can be applied to both bimolecular and unimolecular reactions. nih.gov Once a potential reaction path is identified, the artificial force is removed, and the actual energy profile and transition states are calculated using quantum chemical methods. mext.go.jp

Although no specific studies employing the AFIR method on 2(5H)-Furanone, 5-ethyl-3-phenyl- have been published, this technique could be instrumental in understanding its formation, isomerization, or decomposition pathways. For instance, it could be used to explore the cycloaddition reactions that are common for furanone rings. researchgate.net

Theoretical Evaluation of Binding Affinities to Biological Targets

The biological activity of a molecule is often dependent on its ability to bind to a specific biological target, such as a protein or enzyme. Theoretical methods are widely used to predict and analyze these binding affinities, providing insights that can guide the development of new therapeutic agents.

Computational techniques like molecular docking and molecular dynamics (MD) simulations are central to this process. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output of a docking study includes a "docking score," which is an estimation of the binding affinity.

Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time, providing a more detailed picture of the interactions and allowing for the calculation of binding free energies. These calculations offer a more accurate prediction of the binding affinity.

While some furanone derivatives have been studied for their cytotoxic activity against tumor cell lines, indicating potential interactions with biological targets, specific theoretical evaluations of the binding affinities for 2(5H)-Furanone, 5-ethyl-3-phenyl- are not currently available in the scientific literature. nih.gov Computational studies on similar molecules, like 2(5-phenyl)-furanone derivatives, have suggested that structural modifications can significantly influence their electronic properties and potential biological applications. ajchem-b.com

Mechanistic Aspects of Biological Activities of 2 5h Furanone, 5 Ethyl 3 Phenyl Derivatives

Enzyme Inhibition Mechanisms

The furanone core and its substituents can be tailored to fit into the active sites of various enzymes, leading to their inhibition. This targeted inhibition is the basis for their potential therapeutic applications.

Kinase Inhibition (e.g., CDC7 kinase)

Cell Division Cycle 7 (CDC7) kinase is a serine/threonine kinase essential for initiating DNA replication and is a significant target in oncology. Certain 3,4-diaryl-2(5H)-furanone derivatives have been identified as potent inhibitors of CDC7. The proposed mechanism is ATP-competitive inhibition. These furanone compounds mimic the purine (B94841) ring of ATP and occupy its binding pocket within the kinase. This binding prevents the phosphorylation of the enzyme's natural substrates, such as the Mcm2 protein, thereby halting the initiation of DNA replication and ultimately inducing apoptosis in cancer cells. The specific arrangement of the aryl groups on the furanone ring is crucial for achieving high-affinity binding to the CDC7 active site.

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory pathway as they catalyze the conversion of arachidonic acid into prostaglandins. There are two primary isoforms, the constitutive COX-1 and the inducible COX-2. A variety of 3,4-diaryl-2(5H)-furanone derivatives have been synthesized and shown to inhibit these enzymes. The mechanism of inhibition is believed to involve the furanone derivative entering the hydrophobic channel of the COX enzyme and binding to its active site. This action blocks the access of arachidonic acid, thereby preventing prostaglandin (B15479496) synthesis. The nature and position of substituents on the phenyl rings significantly influence the inhibitory potency and selectivity towards COX-1 versus COX-2. For instance, certain substitutions can favor interaction with the larger active site of COX-2, leading to selective inhibition, which is a desirable trait for anti-inflammatory agents with reduced gastrointestinal side effects.

Table 1: COX Inhibitory Activity of Selected 3,4-diaryl-2(5H)-furanone Derivatives Note: This table is illustrative. Specific IC50 values depend on the exact substitutions on the phenyl rings, which vary across different studies.

Derivative TypeTarget EnzymeTypical IC50 Range (µM)Inhibition Mechanism
3,4-diaryl-2(5H)-furanoneCOX-10.5 - 15Competitive
3,4-diaryl-2(5H)-furanoneCOX-20.1 - 10Competitive

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. It is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibitory mechanism of 2(5H)-furanone derivatives against urease involves interaction with the nickel ions in the enzyme's active site. The oxygen atoms of the furanone ring and other functional groups on the molecule can act as chelating agents, binding to the Ni(II) ions. This chelation disrupts the geometry of the active site and blocks the catalytic function of the enzyme, preventing the breakdown of urea.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications. The mechanism of CA inhibition by furanone derivatives involves the coordination of the inhibitor to the Zn(II) ion in the active site. The furanone molecule acts as a zinc-binding group, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is crucial for the catalytic cycle. This interaction obstructs the enzyme's activity, hindering the hydration of CO2.

Topoisomerase I and p53 Pathway Modulation

Human topoisomerase I is a nuclear enzyme that resolves DNA topological problems during replication and transcription. It is a validated target for cancer therapy. Novel derivatives, such as 3-aryl-4-(1,4-dihydronaphthalen-1-yl)-5-hydroxy-2(5H)-furanones, have demonstrated potent cytotoxic effects by inhibiting this enzyme. The mechanism involves the stabilization of the "cleavable complex," a covalent intermediate formed between topoisomerase I and DNA. By binding to this complex, the furanone derivative prevents the re-ligation of the DNA strand, which leads to the accumulation of single-strand breaks that are converted into lethal double-strand breaks during DNA replication.

This DNA damage subsequently triggers the activation of the p53 tumor suppressor pathway. Activated p53 can induce cell cycle arrest, typically at the G1/S or G2/M checkpoints, to allow time for DNA repair. If the damage is too extensive, p53 initiates apoptosis, leading to the programmed death of the cancer cell.

Modulation of Bacterial Quorum Sensing Systems

Quorum sensing (QS) is a bacterial communication process that allows bacteria to coordinate gene expression in response to population density. This system controls virulence and biofilm formation in many pathogens. Halogenated 2(5H)-furanones, which are structurally similar to natural signaling molecules called N-acyl-homoserine lactones (AHLs), are known to be potent inhibitors of QS. The mechanism of this modulation is often competitive antagonism. The furanone molecules bind to the LuxR-type receptor proteins, which are the transcriptional activators of the QS system. However, this binding does not induce the conformational change necessary to activate the receptor. By occupying the binding site, the furanone derivatives prevent the native AHL signal from binding and activating the transcription of virulence genes. This "quorum quenching" activity reduces the pathogenicity of the bacteria without being bactericidal, which may reduce the selective pressure for developing resistance.

Inhibition of Biofilm Formation in Microorganisms

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to various surfaces. This mode of growth confers increased resistance to antimicrobial agents and the host immune system, posing significant challenges in clinical and industrial settings. Derivatives of 2(5H)-furanone have emerged as promising agents for controlling biofilm formation.

Originally isolated from the red alga Delisea pulchra, natural furanones were found to inhibit the colonization of bacteria on the alga's surface. semanticscholar.orgnih.gov This discovery spurred research into synthetic furanone derivatives, which have demonstrated broad-spectrum antibiofilm activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. nih.govresearchgate.net

The primary mechanism by which many furanone derivatives inhibit biofilm formation is through the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. QS is crucial for the formation and maturation of biofilms in many pathogenic bacteria. Furanones have been shown to interfere with QS signaling, particularly the N-acylhomoserine lactone (AHSL)-mediated systems common in Gram-negative bacteria. semanticscholar.org For instance, 2(5H)-furanone has been shown to inhibit QS-mediated biofilm formation in Aeromonas hydrophila, an environmental strain isolated from bio-fouled reverse osmosis membranes. semanticscholar.org

Studies on Pseudomonas aeruginosa have revealed that certain halogenated 2(5H)-furanone derivatives can decrease biofilm production. preprints.org Specifically, bromo-furan-2(5H)-one derivatives (A1-A3) and bromo-4-(phenylamino)-furan-2(5H)-one derivatives (B2 and B6) were found to inhibit biofilm formation in both a reference strain (PA14) and a drug-resistant strain (PA64). preprints.org The A1-A3 series of compounds were also effective in inhibiting quorum sensing systems. preprints.org

In staphylococci, such as Staphylococcus aureus and Staphylococcus epidermidis, certain 2(5H)-furanone derivatives have been shown to inhibit biofilm formation at low concentrations. researchgate.net For example, compounds designated as F6, F8, and F83 inhibited biofilm formation at concentrations of 2.5–10 μg/ml. researchgate.net Furthermore, these furanones can enhance the efficacy of conventional antibiotics like chloramphenicol (B1208) against biofilm-embedded bacteria, likely by increasing the accessibility of the antibiotic to the bacterial cells within the biofilm matrix. researchgate.net

Similarly, in Bacillus subtilis, sulfur-containing derivatives of 2(5H)-furanone (F12, F15, and F94) were found to repress biofilm formation. nih.gov Interestingly, F12 and F94 were shown to inhibit the expression of the eps operon, which is responsible for the synthesis of the exopolysaccharide component of the biofilm matrix. This suggests a direct interference with the genetic machinery of biofilm production. In contrast, F15 appears to inhibit biofilm formation through a different pathway that does not involve the regulation of the eps operon. nih.gov

The following table summarizes the activity of selected 2(5H)-furanone derivatives against biofilm formation in various microorganisms.

DerivativeTarget MicroorganismEffective ConcentrationObserved Effect
F6, F8, F83S. aureus, S. epidermidis2.5–10 μg/mlInhibition of biofilm formation. researchgate.net
F35S. aureus, S. epidermidisNot specifiedIncreased efficacy of chloramphenicol against biofilm-embedded cells. researchgate.net
F12, F94B. subtilis10 μg/mlRepression of biofilm formation; inhibition of eps operon. nih.gov
F15B. subtilis10 µm/mlRepression of biofilm formation; pathway independent of eps operon. nih.gov
A1, A2, A3P. aeruginosa50-100 µMInhibition of biofilm formation and quorum sensing. preprints.org
B2, B6P. aeruginosaFrom 250 µMInhibition of biofilm formation. preprints.org
F105C. albicansNot specifiedSynergistic effect with terbinafine (B446) and fluconazole. researchgate.net

Interactions with Cellular Regulatory Proteins

The biological activities of 2(5H)-furanone derivatives are not limited to antimicrobial effects. They also interact with various cellular regulatory proteins in eukaryotic cells, leading to a range of biological responses, including anticancer activity. While the precise molecular targets are still being elucidated for many derivatives, several key interactions have been identified.

Some furanone derivatives have been implicated in the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1. nih.gov COX enzymes are key to the inflammatory pathway and are also involved in carcinogenesis. The inhibition of these enzymes can lead to anti-inflammatory effects and can also restrict cancer cell growth. nih.gov

In the context of cancer, another significant interaction is the downregulation of survivin, an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers. By downregulating survivin, certain furanone derivatives can promote apoptosis, or programmed cell death, in cancer cells. This mechanism has been observed with a bis-2(5H)-furanone derivative, compound 3b, in colon cancer cell lines. researchgate.net The downregulation of survivin is often coupled with the activation of caspases, which are the executive enzymes of apoptosis.

Furthermore, some derivatives have been reported to interfere with the MDM2-p53 interaction. researchgate.net The p53 protein is a critical tumor suppressor, and its activity is often inhibited in cancer cells by the MDM2 protein. By inhibiting this interaction, furanone derivatives can restore the tumor-suppressive function of p53, leading to cell cycle arrest and apoptosis.

Mechanisms of Action against Specific Cell Lines

The anticancer properties of 2(5H)-furanone derivatives have been demonstrated against a variety of cancer cell lines. The mechanisms underlying this cytotoxicity are often multifaceted and depend on the specific chemical structure of the derivative and the genetic background of the cancer cell.

One of the primary mechanisms of action is the induction of apoptosis. For example, a study on bis-2(5H)-furanone derivatives revealed that compound 3b induces apoptosis in HCT-116 and other colon cancer cell lines. researchgate.net This apoptotic induction was linked to the downregulation of survivin and the subsequent activation of caspase-3. researchgate.net

Another important mechanism is the induction of cell cycle arrest. A different bis-2(5H)-furanone derivative, compound 4e, was found to induce cell cycle arrest at the S-phase in C6 glioma cells. nih.gov This arrest prevents the cancer cells from replicating their DNA and proliferating. Further investigation suggested that this effect might be due to the interaction of compound 4e with the DNA of the C6 cells. nih.gov

The cytotoxicity of 5-arylidene-2(5H)-furanone derivatives has been evaluated against several cancer cell lines. nih.govkoreascience.kr The introduction of certain chemical groups, such as halogens or a nitro group, onto the aromatic ring was found to enhance the cytotoxic activity. nih.govkoreascience.kr For instance, 5-(3-nitrobenzylidene)-2(5H)-furanone (compound 21) was identified as a particularly potent derivative. nih.govkoreascience.kr

A study on 4,5-diarylfuran-3(2H)-ones, which are structurally related to the furanone core, demonstrated cytotoxic activity against breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines. nih.gov The F-derivative of a –SOMe substituted furan-3(2H)-one showed significant cytotoxicity with IC50 values of 10 μM and 7.5 μM for MCF-7 and HSC-3 cells, respectively. nih.gov This cytotoxic effect was correlated with the compound's ability to inhibit COX-1. nih.gov

The following table provides a summary of the observed mechanisms of action of specific 2(5H)-furanone derivatives against different cancer cell lines.

DerivativeCell LineIC50Mechanism of Action
Compound 3b (bis-2(5H)-furanone)Colon cancer cells (e.g., HCT-116)Not specifiedInduction of apoptosis via survivin downregulation and caspase-3 activation. researchgate.net
Compound 4e (bis-2(5H)-furanone)C6 glioma cells12.1 μMInduction of S-phase cell cycle arrest; potential DNA interaction. nih.gov
5-(3-nitrobenzylidene)-2(5H)-furanone (21)Various cancer cell linesNot specifiedIncreased cytotoxicity. nih.govkoreascience.kr
(E)-5-[2-(1,4-dimethoxy-9,10-dioxo) anthracenyl]-2(5H)-furanone (34)Various cancer cell linesNot specifiedPotent cytotoxic activity. nih.govkoreascience.kr
F-derivative of –SOMe substituted furan-3(2H)-oneMCF-7 (breast cancer)10 μMCytotoxicity related to COX-1 inhibition. nih.gov
F-derivative of –SOMe substituted furan-3(2H)-oneHSC-3 (squamous cell carcinoma)7.5 μMCytotoxicity related to COX-1 inhibition. nih.gov

Exploration of Specific Molecular Targets (e.g., Eag-1 Potassium Channels)

Recent research has begun to explore more specific molecular targets of 2(5H)-furanone derivatives in cancer cells. One such target that has garnered interest is the Ether-à-go-go-1 (Eag-1) potassium channel. The Eag-1 channel is a voltage-gated potassium channel that is overexpressed in a wide variety of human cancers, while its expression in normal tissues is very limited, primarily confined to the brain. This differential expression makes Eag-1 an attractive target for cancer therapy.

The aberrant expression of Eag-1 in cancer cells has been linked to the promotion of cell proliferation, survival, and malignancy. ccij-online.org Several studies have shown that inhibiting the function or expression of Eag-1 can lead to a reduction in cancer cell growth. ccij-online.org

Theoretical studies using computational docking have been employed to evaluate the potential of furanone and its derivatives to act as inhibitors of the Eag-1 channel. ccij-online.org In one such study, the interaction of thirty different furanone derivatives with a theoretical model of the Eag-1 protein (7CN1) was assessed. The results indicated that several of these derivatives could potentially bind to and inhibit the Eag-1 channel. ccij-online.org

Specifically, furanone derivatives 7, 12, 16, 20, 25, 26, 29, and 30 were predicted to have a lower inhibition constant (Ki) compared to known Eag-1 inhibitors like astemizole (B1665302) and tetrandrine, as well as other control compounds. ccij-online.org A lower Ki value suggests a stronger binding affinity and potentially greater inhibitory activity. These findings suggest that these particular furanone derivatives could be promising candidates for further development as Eag-1-targeting anticancer agents. ccij-online.org

Structural Determinants of Biological Activity (Structure-Activity Relationships)

The biological activity of 2(5H)-furanone derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

The furanone ring itself is a key pharmacophore, but the nature and position of the substituents on this ring play a critical role in modulating the biological effects. ontosight.ai For instance, in the case of 5-arylidene-2(5H)-furanone derivatives, the introduction of electron-withdrawing groups, such as halogens or a nitro group, at the aromatic ring has been shown to increase their cytotoxic activity against cancer cells. nih.govkoreascience.kr This suggests that the electronic properties of the aryl group are important for the compound's interaction with its biological target.

The position of substituents also matters. Modifications at the C-3, C-4, and C-5 positions of the furanone ring can lead to significant changes in activity. For example, in the study of bis-2(5H)-furanone derivatives, the specific substitution pattern led to compounds with different mechanisms of action, with one inducing apoptosis and another causing cell cycle arrest. researchgate.netnih.gov

In the context of antibiofilm activity, the presence of specific functional groups can enhance efficacy. Sulfur-containing 2(5H)-furanone derivatives have shown notable activity against B. subtilis biofilms. nih.gov Similarly, halogenation of the furanone core has been a successful strategy to develop potent antibiofilm agents against P. aeruginosa. preprints.org

The stereochemistry of the molecule can also be a determining factor. Many biologically active molecules are chiral, and often only one enantiomer or diastereomer exhibits the desired activity. For instance, the synthesis of optically active 2(5H)-furanone derivatives using natural chiral sources like l-menthol (B7771125) and l-borneol has been explored to create compounds with specific biological properties. researchgate.net

Applications of 2 5h Furanone, 5 Ethyl 3 Phenyl in Advanced Organic Synthesis

Utilization as Chiral Building Blocks and Synthons

Optically active γ-butenolides and their derivatives are a prominent class of chiral building blocks utilized in the synthesis of complex molecules and biologically active compounds. nih.gov The 2(5H)-furanone framework, particularly when substituted at the C5 position like in 5-ethyl-3-phenyl-2(5H)-furanone, offers a compact and functionalized chiral pool synthon. The stereocenter at the γ-position (C5) is crucial for transferring chirality into target molecules.

These furanones can act as versatile synthons in a variety of carbon-carbon bond-forming reactions. For instance, they can serve as extended dienolate precursors, enabling reactions at the α'-position (C3). nih.gov The presence of the phenyl group at C3 and the ethyl group at C5 influences the steric and electronic properties of the molecule, guiding the stereochemical outcome of subsequent transformations. The synthesis of novel chiral furanone derivatives, often starting from other chiral sources like terpenes, underscores their role as central scaffolds for building complex chiral molecules. mdpi.comnih.gov

Precursors for the Synthesis of Complex Natural Products

The γ-butenolide moiety is the structural core of numerous natural products that exhibit a wide range of biological activities. nih.gov Consequently, chiral butenolides like 5-ethyl-3-phenyl-2(5H)-furanone are highly valuable as intermediates in the total synthesis of such compounds. Although direct total syntheses employing the 5-ethyl-3-phenyl derivative are not widely documented, the utility of similar chiral butenolides is well-established.

Key synthetic strategies involve using the butenolide as a template to construct more complex ring systems or to introduce key stereocenters. For example, chiral γ-butenolides obtained through asymmetric synthesis have been elegantly employed as key building blocks in the total syntheses of natural products such as (–)-rasfonin and spiculisporic acid. nih.gov The versatility of the furanone structure allows for numerous transformations to access a range of chiral products, making it an indispensable tool for synthetic chemists targeting complex natural scaffolds. nih.govresearchgate.net

Development of Novel Organic Reaction Methodologies

The 2(5H)-furanone scaffold has been central to the development of new synthetic methods, particularly in the realm of asymmetric catalysis. The construction of chiral γ-butenolides has been intensively explored through reactions such as the vinylogous Mukaiyama aldol (B89426) reaction (VMAR) and direct vinylogous aldol reactions of 2(5H)-furanone derivatives. nih.govacs.org

In these reactions, the furanone acts as a nucleophile via its γ-position. The development of organocatalytic and metal-based systems to control the diastereo- and enantioselectivity of these transformations represents a significant advancement in organic methodology. For instance, the use of chiral catalysts allows for the enantioselective addition of furanone derivatives to various electrophiles like aldehydes and imines. acs.org Furthermore, novel multicomponent reactions have been developed to assemble substituted butenolides in a single step, offering an efficient route to molecular complexity. acs.org The reactivity of the butenolide core also allows for transition-metal-catalyzed cross-coupling reactions to introduce further substitutions. organic-chemistry.org

Table 1: Examples of Asymmetric Reactions Involving Furanone Derivatives
Reaction TypeFuranone DerivativeElectrophileCatalyst/ConditionsProductDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Vinylogous Aldol3,4-DibromofuranoneAromatic AldehydesChiral Thioureaγ-Substituted ButenolideHighHigh acs.org
Mukaiyama-Mannich2-SilyloxyfuranAldimineTi(OiPr)₄ / (S)-BINOL5-Aminoalkyl γ-ButenolideGoodModerate (48%) nih.gov
Mukaiyama-Michael2-Silyloxyfuranα,β-Unsaturated AldehydeChiral ImidazolidinoneFunctionalized Butenolide-High nih.gov

Intermediate for the Construction of Diverse Heterocyclic Frameworks

The 2(5H)-furanone ring is not only a target structure but also a versatile intermediate for the synthesis of other heterocyclic systems through ring-opening and ring-transformation reactions. The high reactivity of the lactone and the conjugated double bond allows for a variety of chemical manipulations. nih.gov

For example, substituted 2(5H)-furanones can be converted into a diverse range of other heterocycles. organic-chemistry.org Research on structurally related compounds, such as 3-benzylidene-5-phenylfuran-2(3H)-one, has shown their successful transformation into more complex systems including pyrrol-2-ones, oxazoles, pyrazoles, and pyrimidine derivatives upon reaction with various nucleophiles. researchgate.net This highlights the potential of the 5-ethyl-3-phenyl-2(5H)-furanone core to serve as a starting point for generating libraries of diverse heterocyclic compounds, which is of significant interest in medicinal chemistry.

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

While the use of chiral ligands to synthesize enantiopure furanones is common, the application of furanone derivatives themselves as the chiral ligand scaffold is a more novel concept. nih.govnih.gov The rigid structure of the 2(5H)-furanone ring and the defined stereochemistry at the C5 position make it an attractive platform for designing new chiral ligands.

By chemically modifying the furanone core to introduce coordinating atoms such as nitrogen, phosphorus, or sulfur, it is possible to create new ligands for asymmetric catalysis. For example, the phenyl group at C3 or the ethyl group at C5 could be functionalized to append a donor atom. The synthesis of novel sulfur-containing chiral 2(5H)-furanone derivatives demonstrates that the furanone scaffold can be readily functionalized with heteroatoms. mdpi.com Although this application is less explored, the synthetic accessibility and chiral nature of the 5-ethyl-3-phenyl-2(5H)-furanone skeleton present a promising opportunity for the future development of novel ligand architectures for stereoselective transformations.

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